5-Fluorobenzofuran-3-carbaldehyde
Overview
Description
5-Fluorobenzofuran-3-carbaldehyde is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring. The presence of the fluorine atom at the 5-position of the benzofuran ring and the aldehyde functional group at the 3-position makes it a unique compound with potential applications in organic synthesis and pharmaceutical chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound can be inferred from the methodologies described in the papers. For instance, furan-2-carbaldehydes are used as C1 building blocks in the synthesis of bioactive molecules such as quinazolin-4(3H)-ones, which suggests that similar furan-based aldehydes could be utilized in a range of synthetic applications . The use of ligand-free photocatalytic C–C bond cleavage indicates that the synthesis of complex molecules from simple furan derivatives can be achieved under mild conditions without the need for protecting groups .
Molecular Structure Analysis
The molecular structure of this compound would include a benzofuran core with a fluorine substituent and an aldehyde group. The fluorine atom is likely to influence the electronic properties of the molecule due to its electronegativity, potentially affecting the reactivity of the aldehyde group. The structure of benzofuran derivatives is known to be stable, with the fused ring system providing a rigid framework that can be beneficial in the development of pharmaceuticals and materials.
Chemical Reactions Analysis
Chemical reactions involving this compound would likely be centered around the reactivity of the aldehyde group. The paper on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes provides a relevant example of how aromatic aldehydes can be used to introduce aroyl groups into other molecules . This suggests that this compound could participate in similar nucleophilic substitution reactions, where the aldehyde group could be a key reactive site for the formation of new C–C bonds.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of 5-Florobenzofuran-3-carbaldehyde, we can infer that the compound would exhibit properties typical of aromatic aldehydes and fluorinated organic compounds. The presence of the aldehyde group would likely make it a polar molecule with the potential to form hydrogen bonds, affecting its solubility and boiling point. The fluorine atom could enhance the stability of the compound and influence its reactivity due to the inductive effect.
Scientific Research Applications
Fluorescent Sensor Development
5-Fluorobenzofuran-3-carbaldehyde derivatives play a significant role in developing fluorescent sensors. A study by Saravanakumar et al. (2020) describes the synthesis of molecules with a dicyanovinyl acceptor substituted phenanthridine moiety that exhibit remarkable solvatochromism and fluorescence. These compounds demonstrate potential for efficient recognition of biogenic primary amines (BPAs), making them useful in fluorescent sensors and probes (Saravanakumar et al., 2020).
Synthesis of Isoxazole and Triazole Derivatives
Another significant application is in the synthesis of isoxazole and triazole derivatives. Chalyk et al. (2019) conducted a study on synthesizing 5-fluoroalkyl-substituted isoxazoles from halogenoximes, demonstrating the versatility of fluorinated derivatives in organic synthesis (Chalyk et al., 2019). Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, further illustrating the potential of fluorobenzofuran derivatives in creating diverse bioactive molecules (Bayrak et al., 2009).
Novel Synthesis Methods
Surmont et al. (2009) explored new synthesis methods for 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, highlighting the fluoro-substituted derivatives' role in innovating synthetic strategies (Surmont et al., 2009). Adole et al. (2020) demonstrated the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran 5-yl)-1-(aryl)prop2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, showing the application of fluoro-substituted compounds in green chemistry approaches (Adole et al., 2020).
Chemical Transformations and Ring Closures
Bertha et al. (1998) investigated acid-catalyzed ring closures and transformations of some 3-aryloxy-4-oxoazetidine-2-carbaldehydes, indicating the importance of fluoro-substituted aldehydes in studying chemical transformations and ring closures (Bertha et al., 1998).
Study of Spectral Properties
Yempala et al. (2017) synthesized isomeric dibenzofuran carboxaldehydes, including derivatives of this compound, to study their spectral properties, indicating their potential in photophysical research (Yempala et al., 2017).
Safety and Hazards
5-Fluorobenzofuran-3-carbaldehyde is classified as harmful (GHS07). It has a hazard statement of H302, which indicates that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions of catalytic chemistry, which is crucial in the synthesis of compounds like 5-Fluorobenzofuran-3-carbaldehyde, include the discovery of high-performance catalysts through rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-fluorobenzofuran-3-carbaldehyde is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
5-fluoro-1-benzofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQHOIIXDJUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648791 | |
Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
721943-19-7 | |
Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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